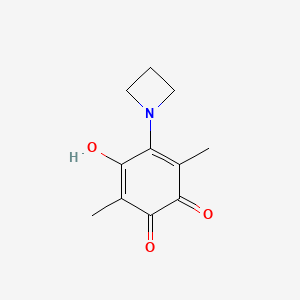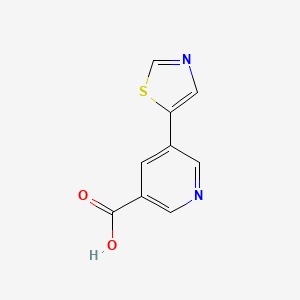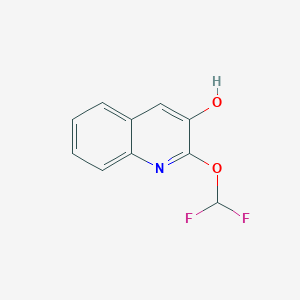
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-乙基-6-氟-3-甲基喹啉-4(1H)-酮是一种喹啉衍生物。喹啉衍生物以其多样的生物活性而闻名,并应用于医药化学、有机合成和材料科学等各个领域。
准备方法
合成路线和反应条件
喹啉衍生物的合成通常涉及 Skraup 合成、Friedländer 合成或 Pfitzinger 反应。对于 2-乙基-6-氟-3-甲基喹啉-4(1H)-酮,一种可能的合成路线可能涉及在酸性条件下将适当的苯胺衍生物与 β-酮酯环化。
工业生产方法
喹啉衍生物的工业生产方法通常涉及使用与上述类似的合成路线的大规模间歇反应。优化反应条件(例如温度、溶剂和催化剂)对于高收率和纯度至关重要。
化学反应分析
反应类型
氧化: 喹啉衍生物可以发生氧化反应生成喹啉 N-氧化物。
还原: 还原反应可以将喹啉衍生物转化为四氢喹啉。
取代: 亲电和亲核取代反应很常见,尤其是在 2 位和 4 位。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸。
还原: 硼氢化钠或催化氢化。
取代: 卤化剂、胺或硫醇等亲核试剂。
主要产物
氧化: 喹啉 N-氧化物。
还原: 四氢喹啉。
取代: 取决于所用试剂的各种取代喹啉衍生物。
科学研究应用
化学
喹啉衍生物用作有机合成中的构建基块,以及配位化学中的配体。
生物学
它们表现出多种生物活性,包括抗菌、抗病毒和抗癌特性。
医药
喹啉衍生物存在于几种药物中,例如抗疟疾药物(如氯喹)和抗精神病药物。
工业
它们用于生产染料、农用化学品,以及作为合成其他复杂分子的中间体。
5. 作用机理
喹啉衍生物的作用机制取决于其特定的结构和应用。例如,抗疟疾喹啉会干扰寄生虫解毒血红素的能力,而抗癌喹啉可能会插入 DNA 并抑制拓扑异构酶。
作用机制
The mechanism of action of quinoline derivatives varies depending on their specific structure and application. For instance, antimalarial quinolines interfere with the parasite’s ability to detoxify heme, while anticancer quinolines may intercalate into DNA and inhibit topoisomerase enzymes.
相似化合物的比较
类似化合物
喹啉: 喹啉衍生物的母体化合物。
异喹啉: 具有类似性质的结构异构体。
喹喔啉: 另一种含氮杂环化合物,具有多种生物活性。
独特性
2-乙基-6-氟-3-甲基喹啉-4(1H)-酮可能由于存在乙基、氟和甲基取代基而表现出独特的性质,这些取代基会影响其化学反应性和生物活性。
属性
分子式 |
C12H12FNO |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChI 键 |
BGSLIJUPBSKQIP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)



